2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-but-3-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H,1,7-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCTUSLNTQXCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675347 | |
| Record name | 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331958-92-0 | |
| Record name | 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of BUT-1-ENE-4-BORONIC ACID PINACOL ESTER is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound can also be involved in the protodeboronation of alkyl boronic esters .
Pharmacokinetics
It’s known that the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by the pH of the environment.
Result of Action
The compound’s action results in the formation of new C–C bonds . It can also lead to the conversion of pinacol boronic esters into iodides, bromides, chlorides, and thioethers . Furthermore, it can facilitate the formation of nitriles and allylated compounds via C–C bond formation using sulfonyl radical traps .
Action Environment
The action of BUT-1-ENE-4-BORONIC ACID PINACOL ESTER is influenced by environmental factors such as pH . The compound’s action, efficacy, and stability can also be affected by the presence of other reagents, such as KF/tartaric acid, which can convert pinacol boronic esters to a mixture of the R-BF 3 K salt and pinacol .
Biological Activity
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a boron atom within a dioxaborolane ring, which is substituted with a butenyl group. The biological activity of this compound is primarily attributed to the reactivity of the boron atom and its ability to form stable complexes with various biological molecules.
The molecular formula of this compound is with a molecular weight of approximately 182.07 g/mol. Its structure allows for various chemical reactions including oxidation, reduction, and substitution reactions.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Biological Targets : The boron atom can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function.
- Neutron Capture in BNCT : In the context of Boron Neutron Capture Therapy (BNCT), the boron atom captures thermal neutrons and undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei. This process can selectively destroy cancer cells while sparing surrounding healthy tissue .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that organoboron compounds can inhibit tumor growth. For example:
- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities:
- Oxidative Stress Reduction : In cellular models exposed to oxidative stressors, the compound demonstrated the ability to reduce reactive oxygen species (ROS) levels .
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Anticancer Properties :
- Antioxidant Activity Assessment :
Data Tables
Scientific Research Applications
Organic Synthesis
1.1 Boron Reagents in Organic Chemistry
Boron compounds like BOD are widely used as reagents in organic synthesis due to their ability to form stable complexes with various substrates. BOD serves as a versatile boron source for the preparation of allylic and homoallylic alcohols through reactions such as:
- Borylation : BOD can be used in the borylation of alkenes, allowing for the introduction of boron into organic molecules. This process facilitates further transformations into alcohols or other functional groups.
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions where it acts as a coupling partner with aryl halides to form biaryl compounds. This is particularly valuable in the pharmaceutical industry for synthesizing complex molecules.
Material Science
2.1 Polymer Chemistry
BOD's reactivity allows it to play a role in the development of new polymeric materials. Its ability to form cross-linked structures can be exploited in:
- Synthesis of Boron-Doped Polymers : These materials exhibit enhanced thermal and mechanical properties, making them suitable for high-performance applications.
- Photoresponsive Polymers : Incorporating BOD into polymer matrices can lead to materials that change properties upon exposure to light, which is useful in smart materials and devices.
Agrochemicals
3.1 Development of Pesticides
Boron compounds have been explored for their potential use in agrochemicals. BOD can be modified to create new pesticides that are more effective or environmentally friendly. Its role as a boron source can enhance the efficacy of certain herbicides and fungicides.
Medicinal Chemistry
4.1 Drug Development
The incorporation of boron into drug molecules has been shown to improve their biological activity and selectivity. BOD can be used in:
- Designing Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells more effectively due to their unique interaction mechanisms.
- Synthesis of Boron Neutrons Capture Therapy (BNCT) Agents : BOD can be utilized in developing agents for BNCT, a targeted cancer treatment that relies on boron compounds' ability to capture thermal neutrons.
Case Studies and Research Findings
Preparation Methods
General Synthetic Strategy
The preparation of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the installation of the pinacol boronate ester group onto an allylic or vinyl precursor containing the but-3-en-1-yl moiety. The common synthetic approach is a transition-metal-catalyzed borylation or diboration of an appropriate alkene or alkyne substrate, followed by purification steps to isolate the desired boronate ester.
Palladium-Catalyzed Borylation Using gem-Diborylalkanes
A key method involves the palladium-catalyzed coupling of gem-diborylalkanes with allylic substrates under inert atmosphere, as described in recent literature:
-
- Catalyst: Pd2(dba)3 (2.5–5 mol%)
- Ligand: P(Cy)Ph2 (10–20 mol%)
- Substrate: Allylic halide or equivalent (1 equiv)
- Diborylalkane: bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane (2 equiv)
- Base: KOH (2 M aqueous, 2 equiv) when substituted gem-diborylalkanes are used
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to 50 °C
- Time: 24 hours
-
- In an oven-dried Schlenk flask under argon, the palladium catalyst and ligand are combined with the gem-diborylalkane and base in THF.
- After stirring for 10 minutes, the allylic substrate is added.
- The mixture is stirred for 24 hours at the specified temperature.
- Reaction progress is monitored by thin-layer chromatography (TLC) or ^1H NMR.
- Upon completion, the mixture is diluted with petroleum ether and filtered through a short silica pad.
- The crude product is purified by rapid silica gel chromatography using a gradient of ethyl acetate/petroleum ether.
-
- This method yields the desired this compound in moderate to good yields (typically 60–75%).
- The reaction tolerates various substitutions on the allylic substrate and gem-diborylalkane.
Hydroboration of 1,3-Dienes or Alkenes with Pinacolborane
Another approach involves the hydroboration of terminal alkenes or dienes with pinacolborane (HBpin) in the presence of transition-metal catalysts such as platinum or rhodium complexes:
-
- Substrate: But-3-en-1-yl-containing alkene or diene
- Boron source: Pinacolborane (HBpin)
- Catalyst: [Pt(PPh3)4] or Rh-based catalysts
- Solvent: Toluene or THF
- Temperature: Room temperature to 80 °C
- Time: Several hours (12–24 h)
-
- The metal catalyst activates the B–H bond of pinacolborane.
- Selective syn-addition of the boron moiety across the alkene double bond occurs, yielding the boronate ester.
- This method often provides high regio- and stereoselectivity.
-
- Straightforward and efficient.
- Can be scaled up for gram-scale synthesis.
- Compatible with various functional groups.
Platinum-Catalyzed Diboration of Alkynes Followed by Functionalization
An alternative synthetic route involves platinum-catalyzed diboration of alkynes to form bis-borylated intermediates, which can be selectively functionalized to yield the target compound or its derivatives:
-
- Catalyst: [Pt(PPh3)4]
- Substrate: Symmetrical or unsymmetrical alkynes (e.g., 1,3-diyne derivatives)
- Boron source: Bis(pinacolato)diboron (B2pin2)
- Solvent: Toluene or THF
- Temperature: Room temperature
- Time: 24 hours
-
- The diboration adds two boronate groups across the alkyne triple bond.
- Subsequent selective functionalization (e.g., hydrosilylation, Suzuki coupling) modifies one boryl group to introduce the but-3-en-1-yl substituent.
- This method allows access to multifunctionalized boronates.
Summary Table of Preparation Methods
| Method | Catalyst(s) | Boron Source | Substrate Type | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed coupling with gem-diborylalkanes | Pd2(dba)3 + P(Cy)Ph2 | bis(pinacolato)diboronate | Allylic halides | THF, 50 °C, 24 h | 60–75% | Requires inert atmosphere; mild conditions |
| Hydroboration with pinacolborane | Pt or Rh complexes | Pinacolborane (HBpin) | Terminal alkenes/dienes | Toluene or THF, RT–80 °C, 12–24 h | Moderate to high | High regioselectivity; scalable |
| Pt-catalyzed diboration of alkynes | [Pt(PPh3)4] | Bis(pinacolato)diboron | Alkynes (1,3-diynes) | Toluene/THF, RT, 24 h | Variable | Enables multifunctionalized boronate synthesis |
Research Findings and Optimization Notes
- The palladium-catalyzed method benefits from careful control of catalyst loading and ligand choice; increasing ligand equivalents improves yield and selectivity.
- Base addition (e.g., KOH) is critical when using substituted gem-diborylalkanes to facilitate transmetallation steps.
- Hydroboration reactions using platinum catalysts show excellent selectivity for the terminal alkene position, avoiding over-reduction or side reactions.
- The platinum-catalyzed diboration approach offers a versatile platform for further functionalization, enabling complex molecule synthesis.
Analytical Characterization
Q & A
Q. What are the standard synthetic routes for preparing 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what experimental conditions are critical?
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronylation of the alkene precursor. A common method involves reacting a butenyl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous 1,4-dioxane or THF at 80–100°C for 12–24 hours . Catalyst purity (<0.5% moisture) and inert atmosphere (N₂/Ar) are critical to prevent boronate hydrolysis. Post-reaction purification via silica gel chromatography (hexane/EtOAc) ensures removal of unreacted boron reagents.
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Key techniques include:
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane moiety .
- ¹H/¹³C NMR : The butenyl group shows vinyl protons (δ 5.0–6.0 ppm) and allylic carbons (δ 115–125 ppm).
- Mass spectrometry (HRMS) : Exact mass analysis (C₁₀H₁₉BO₂⁺, calc. 190.1472) validates molecular composition .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the alkenyl-boronate group .
Q. How should this compound be stored to maintain stability, and what degradation products form under suboptimal conditions?
Store under inert gas (Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Exposure to moisture or protic solvents leads to hydrolysis, forming the boronic acid derivative (butenylboronic acid) and pinacol . Thermal degradation (>120°C) may generate cyclic boroxines, detectable via TLC or ¹¹B NMR .
Advanced Research Challenges
Q. How can reaction efficiency be optimized in cross-coupling applications, and what factors limit yield?
Catalytic systems (e.g., Pd(OAc)₂ with SPhos ligand) improve coupling efficiency in aryl-alkenyl bond formation. Key variables:
- Solvent polarity : Non-polar solvents (toluene) favor oxidative addition but slow transmetallation; DMF increases rate but risks side reactions .
- Base selection : Cs₂CO₃ outperforms K₂CO₃ in sterically hindered systems .
- Substrate stoichiometry : Excess boronate (1.5 equiv) compensates for competing protodeboronation .
Q. How to resolve contradictions in reported catalytic activities for this compound in polymer synthesis?
Discrepancies in catalytic turnover may arise from:
- Trace oxygen : Degrades Pd catalysts; use rigorous degassing (freeze-pump-thaw cycles) .
- Ligand effects : Bulky ligands (XPhos) suppress β-hydride elimination in alkenyl boronate coupling .
- Polymer chain length : Longer chains increase steric hindrance, reducing reactivity; kinetic studies (e.g., in situ IR) can identify rate-limiting steps .
Q. What strategies enable the use of this compound in stereoselective synthesis?
Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydroboration) can induce stereocontrol. For example:
- Chiral phosphine ligands (e.g., Binap) in Pd-catalyzed couplings yield enantiomerically enriched alkenes .
- Dynamic kinetic resolution : Exploit boronate’s reversible binding to chiral catalysts .
Q. What mechanistic insights explain its reactivity in photoinduced transformations?
UV-vis studies reveal that the alkenyl group undergoes [2+2] cycloaddition under UV light (λ = 254 nm), forming bicyclic intermediates. Transient absorption spectroscopy identifies a triplet excited state (τ = 2–5 ns) as the reactive species . Quenching experiments with TEMPO confirm radical pathways in some systems .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
